molecular formula C13H9F3N2O2 B13595233 2-methyl-8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one

2-methyl-8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one

Cat. No.: B13595233
M. Wt: 282.22 g/mol
InChI Key: UBMFZDPESJAMGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains an oxazinoquinoline core, which is known for its biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-amino-5-nitrophenol with an α-chloroacetyl chloride derivative in the presence of a base such as sodium bicarbonate . The reaction is carried out in a solvent like 4-methyl-2-pentanone and water at low temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-methyl-8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties.

Scientific Research Applications

2-methyl-8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one involves its interaction with specific molecular targets. For instance, as a selective androgen receptor modulator, it binds to androgen receptors and modulates their activity, influencing various biological pathways . The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to effectively interact with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H9F3N2O2

Molecular Weight

282.22 g/mol

IUPAC Name

2-methyl-8-(trifluoromethyl)-4H-pyrido[2,3-g][1,4]benzoxazin-3-one

InChI

InChI=1S/C13H9F3N2O2/c1-6-12(19)18-10-4-9-7(3-11(10)20-6)2-8(5-17-9)13(14,15)16/h2-6H,1H3,(H,18,19)

InChI Key

UBMFZDPESJAMGU-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2=CC3=NC=C(C=C3C=C2O1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.